(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylidene group, a methoxyphenyl group, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); reactions are conducted under reflux conditions in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
(E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as EGFR and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features and potential anticancer activity.
(E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide: Another compound with a methoxyphenyl group and demonstrated activity against cancer targets.
Uniqueness
(E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and the presence of a pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
CLZKPOGOSIHMNW-XDHOZWIPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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